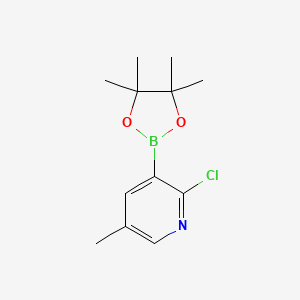

![molecular formula C27H23N B572527 N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine CAS No. 1326137-97-6](/img/structure/B572527.png)

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

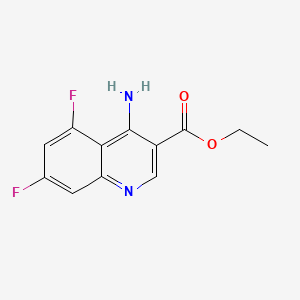

The compound “N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine” is a complex organic molecule. It contains a biphenyl group, which is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Biphenyl is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Biphenyl, one component of the compound, is a solid at room temperature, with a melting point of 69.2 °C .Applications De Recherche Scientifique

Electron-Blocking Materials in OLEDs : Hu et al. (2020) investigated derivatives of N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine as electron-blocking materials in OLEDs. They found that these materials have suitable optical, electrochemical, and thermal properties, contributing to good device lifetime and charge balance in OLEDs (Hu et al., 2020).

Hole Transport Materials : Wu et al. (2017) designed and synthesized hole transport materials based on this compound, which exhibited excellent thermal stability and efficient hole transport properties, leading to higher efficiencies in green OLEDs compared to NPB-based devices (Wu et al., 2017).

Materials for Yellow Phosphorescent OLEDs : Braveenth et al. (2021) synthesized materials using this compound as a core, which were used as hole transporting materials in yellow phosphorescent OLEDs. Their studies showed high current and external quantum efficiencies (Braveenth et al., 2021).

Fluorescence Probes for Solvation Dynamics : Saroja et al. (2004) discussed the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes, starting from 2-halo-9,9-dialkylfluorenes. These compounds, including derivatives of this compound, are promising candidates for fluorescence probes in femtosecond solvation dynamics studies (Saroja et al., 2004).

Security Ink Applications : Lu and Xia (2016) developed a novel V-shaped molecule using derivatives of this compound, which exhibited morphology-dependent fluorochromism and potential for use as a security ink (Lu & Xia, 2016).

Applications in Blue Fluorescent OLEDs : Jeong et al. (2019) investigated a pyrene derivative, incorporating this compound, as a dual-function material for blue fluorescent OLEDs. This derivative exhibited high external quantum efficiency and long lifetime (Jeong et al., 2019).

Fluorescent Sensors for Nitro Compounds and Biomolecules : Han et al. (2020) synthesized compounds using this chemical as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, showing excellent selective recognition ability (Han et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

9,9-dimethyl-N-(4-phenylphenyl)fluoren-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N/c1-27(2)25-11-7-6-10-23(25)24-18-22(16-17-26(24)27)28-21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18,28H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXDAKUYTRAHCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C51)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744256 |

Source

|

| Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1326137-97-6 |

Source

|

| Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)

![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)

![tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B572466.png)